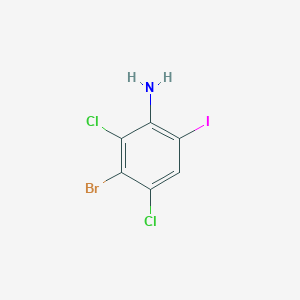
3-Bromo-2,4-dichloro-6-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-dichloro-6-iodoaniline is an organic compound with the molecular formula C6H3BrCl2IN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-6-iodoaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and precise control of reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4-dichloro-6-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amine group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-Bromo-2,4-dichloro-6-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique halogenated structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 3-Bromo-2,4-dichloro-6-iodoaniline exerts its effects depends on its interaction with molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amine group can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,6-dichloroaniline: Similar structure but lacks the iodine atom.
3-Bromo-2-iodoaniline: Lacks the chlorine atoms.
2,4-Dichloroaniline: Lacks both bromine and iodine atoms.
Uniqueness
3-Bromo-2,4-dichloro-6-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity compared to other halogenated aniline derivatives.
Propriétés
Formule moléculaire |
C6H3BrCl2IN |
|---|---|
Poids moléculaire |
366.81 g/mol |
Nom IUPAC |
3-bromo-2,4-dichloro-6-iodoaniline |
InChI |
InChI=1S/C6H3BrCl2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 |
Clé InChI |
CXKDZDOLTBWLHN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)N)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















